Methyl 4-(Dimethylamino)benzoate-D4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H13NO2 |

|---|---|

Molekulargewicht |

183.24 g/mol |

IUPAC-Name |

methyl 2,3,5,6-tetradeuterio-4-(dimethylamino)benzoate |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3/i4D,5D,6D,7D |

InChI-Schlüssel |

DBQGARDMYOMOOS-UGWFXTGHSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])N(C)C)[2H] |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)C(=O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Methyl 4-(Dimethylamino)benzoate-D4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Methyl 4-(Dimethylamino)benzoate-D4, a deuterated isotopologue of Methyl 4-(Dimethylamino)benzoate (B8555087). This compound serves as a crucial intermediate in the synthesis of isotopic labeling reagents used in advanced analytical techniques, particularly in the field of lipidomics.

Core Properties of this compound

This compound is a stable, isotopically labeled compound valued for its role in quantitative mass spectrometry-based research. The deuterium (B1214612) labels on the aromatic ring provide a distinct mass shift, enabling its use as an internal standard or as a component of a differential labeling strategy.

Chemical and Physical Properties

| Property | Value (this compound) | Value (Methyl 4-(Dimethylamino)benzoate) | Reference |

| Synonyms | 4-(Dimethylamino)benzoic-2,3,5,6-d4 Acid Methyl Ester | Methyl 4-dimethylaminobenzoate, p-Dimethylaminobenzoic acid methyl ester | [1] |

| CAS Number | 1175002-06-8 | 1202-25-1 | [1] |

| Molecular Formula | C₁₀H₉D₄NO₂ | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 183.24 g/mol | 179.22 g/mol | [1] |

| Appearance | Neat/Off-white solid | Off-white solid | [1] |

| Melting Point | Not available | 102 °C | [2] |

| Solubility | Not available | Soluble in organic solvents | |

| InChI | InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3/i4D,5D,6D,7D | InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3 | [1] |

| SMILES | [2H]c1c([2H])c(N(C)C)c([2H])c([2H])c1C(=O)OC | CN(C)c1ccc(C(=O)OC)cc1 | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the expected spectra can be inferred from the non-deuterated analog. The mass spectrum will show a characteristic shift corresponding to the four deuterium atoms. In the ¹H NMR spectrum, the aromatic signals will be absent due to the deuterium substitution. The ¹³C NMR will show signals for the methyl ester, the dimethylamino group, and the quaternary aromatic carbons, with potential subtle shifts and changes in coupling due to the deuterium atoms.

Mass Spectrometry (Electron Ionization) of Non-Deuterated Analog:

-

m/z: 179 (M+), 148, 178, 77, 74[3]

Application in Lipidomics: Synthesis of DMABA-d4 NHS Ester

The primary application of this compound is as a precursor for the synthesis of 4-(Dimethylamino)benzoic-d4 Acid N-Hydroxysuccinimide Ester (DMABA-d4 NHS Ester).[1] This deuterated NHS ester is a chemical derivatization reagent used in quantitative lipidomics to label the primary amine group of phosphatidylethanolamine (B1630911) (PE) lipids.

The use of a set of isotopically labeled DMABA NHS esters (e.g., D0, D4, D6, D10) allows for differential labeling of different sample groups.[4] This enables the pooling of samples and their subsequent analysis by mass spectrometry, where the relative abundance of PE lipids in each sample can be determined by comparing the signal intensities of the corresponding isotopic derivatives.[4]

Logical Workflow: From Intermediate to Lipid Analysis

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Methyl 4-(dimethylamino)benzoate | 1202-25-1 | FM74913 [biosynth.com]

- 3. Methyl 4-dimethylaminobenzoate | C10H13NO2 | CID 70994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]

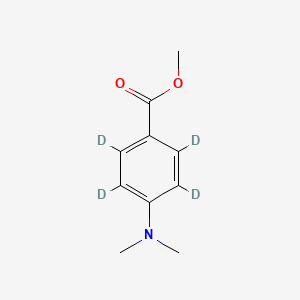

Methyl 4-(Dimethylamino)benzoate-D4 chemical structure and formula.

An In-depth Technical Guide to Methyl 4-(Dimethylamino)benzoate-D4

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of Methyl 4-(dimethylamino)benzoate (B8555087). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, and applications, particularly as an intermediate in the synthesis of labeling reagents for mass spectrometry.

Chemical Structure and Formula

This compound is a stable, isotopically labeled compound where four hydrogen atoms on the benzene (B151609) ring have been replaced by deuterium (B1214612). This labeling is crucial for its use as an internal standard or in tracer studies.

The chemical structure and fundamental properties are summarized below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-(Dimethylamino)benzoic-2,3,5,6-d4 Acid Methyl Ester[1][2] |

| Molecular Formula | C₁₀H₉D₄NO₂[1][2] |

| Molecular Weight | 183.24 g/mol [1][2][3] |

| CAS Number | 1175002-06-8[1][3] |

| Chemical Structure |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> |

| SMILES | [2H]c1c([2H])c(N(C)C)c([2H])c([2H])c1C(=O)OC |

| InChI Key | DBQGARDMYOMOOS-UGWFXTGHSA-N[2] |

| Physical Form | Neat[2] |

Quantitative Data

While specific analytical data for this compound is not widely published, data for its non-deuterated analogue, Methyl 4-(dimethylamino)benzoate (CAS: 1202-25-1), can be used as a reference for its chromatographic and mass spectrometric behavior. The primary difference in mass spectrometry will be the increased mass due to the four deuterium atoms.

Mass Spectrometry Data for Methyl 4-(dimethylamino)benzoate (Non-Deuterated)

| m/z | Relative Intensity |

| 179 | 87.20 |

| 178 | 47.20 |

| 148 | 99.99 |

| 77 | 28.00 |

| 74 | 13.60 |

Source: MassBank of North America (MoNA)[4]

For this compound, the molecular ion peak would be expected at m/z 183.

Synthesis and Application

This compound is primarily used as an intermediate in the synthesis of DMABA-d4 NHS Ester (4-(dimethylamino)-2,5-dioxo-1-pyrrolidinyl ester-benzoic-2,3,5,6-d4 acid).[2][5] This deuterated N-hydroxysuccinimide ester is a derivatizing reagent used in mass spectrometry to label the primary amine group of lipids, such as phosphatidylethanolamines (PE).[1][6][7] This labeling allows for sensitive and universal detection of PE subclasses in biological samples.[1][6][7]

The following workflow illustrates the synthesis of DMABA-d4 NHS Ester from its precursor and its subsequent application in lipid analysis.

Caption: Synthetic workflow of DMABA-d4 NHS Ester and its application.

Experimental Protocols

General Synthesis of this compound

Plausible Synthetic Steps:

-

Deuteration of 4-(Dimethylamino)benzoic acid: 4-(Dimethylamino)benzoic acid is heated in a strong deuterated acid, such as a mixture of D₂SO₄ and D₂O, to facilitate electrophilic substitution of the aromatic protons with deuterium. The reaction is monitored by NMR until the desired level of deuteration is achieved.

-

Purification: The deuterated acid is then isolated by neutralization and purified, for example, by recrystallization.

-

Esterification: The resulting 4-(Dimethylamino)benzoic-d4 acid is then esterified to the methyl ester. A common method is the Fischer esterification, involving refluxing the acid in methanol (B129727) with a catalytic amount of strong acid (e.g., H₂SO₄).

-

Final Purification: The final product, this compound, is purified by chromatography or recrystallization.

Derivatization of Phosphatidylethanolamine Lipids with DMABA-d4 NHS Ester

The following is a sample protocol for the use of DMABA-d4 NHS Ester, the downstream product of this compound, for labeling PE lipids in a biological sample. This protocol is adapted from methodologies developed for lipid analysis.[1]

Materials:

-

Lipid extract from biological sample

-

DMABA-d4 NHS Ester solution (e.g., 10 mg/mL in methylene (B1212753) chloride)

-

0.25 mM triethylammonium (B8662869) bicarbonate buffer

-

Deionized water

Procedure:

-

Sample Preparation: Dry the lipid extract under a gentle stream of nitrogen.

-

Resuspension: Resuspend the dried lipid extract in 65 µL of ethanol and 15 µL of 0.25 mM triethylammonium bicarbonate buffer.

-

Labeling Reaction: Add 20 µL of the DMABA-d4 NHS Ester solution to the resuspended lipid extract.

-

Incubation: Incubate the reaction mixture at 60°C for 1 hour.

-

Hydrolysis of Excess Reagent: Add 400 µL of deionized water to hydrolyze any unreacted DMABA-d4 NHS Ester. Incubate for 30 minutes at room temperature.

-

Extraction: Extract the labeled phospholipids (B1166683) using a standard method such as the Bligh and Dyer extraction.

-

Analysis: The extracted, labeled PE lipids are now ready for analysis by tandem mass spectrometry. Derivatization with DMABA-d4 NHS ester will result in a mass shift and allows for identification through a precursor ion scan.[1]

The logical flow for this experimental procedure is outlined below.

Caption: Experimental workflow for labeling lipids with DMABA-d4 NHS Ester.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of deuterated labeling reagents used in advanced analytical techniques. Its primary application in the synthesis of DMABA-d4 NHS Ester facilitates the sensitive and comprehensive analysis of phosphatidylethanolamine lipids by mass spectrometry, which is of significant interest in lipidomics and disease research. This guide provides core technical information to support the use of this compound in a research and development setting.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methyl 4-dimethylaminobenzoate | C10H13NO2 | CID 70994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DMABA-d4 NHS Ester Avanti Research™ - A Croda Brand | 1175002-03-5 [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Methyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated methyl benzoate (B1203000). Deuteration, the strategic replacement of hydrogen with deuterium (B1214612), offers significant advantages in various scientific applications, particularly in drug development and metabolic research. This document details the core properties, experimental methodologies, and practical applications of deuterated methyl benzoate, serving as an essential resource for professionals in the field.

Core Physical and Chemical Properties

Deuterated methyl benzoate, most commonly available as methyl benzoate-d5 (with a deuterated phenyl ring) and methyl benzoate-d8 (with both the phenyl ring and methyl group deuterated), shares a similar chemical structure with its non-deuterated counterpart but exhibits subtle yet crucial differences in its physical properties due to the isotopic substitution. These differences are primarily exploited in analytical chemistry, particularly in mass spectrometry-based quantification.

Data Presentation: A Comparative Analysis

The following table summarizes the key physical and chemical properties of methyl benzoate and its deuterated isotopologues.

| Property | Methyl Benzoate | Methyl Benzoate-d5 | Methyl Benzoate-d8 |

| Molecular Formula | C₈H₈O₂ | C₈H₃D₅O₂ | C₈D₈O₂ |

| Molecular Weight | 136.15 g/mol [1] | 141.18 g/mol [2] | 144.20 g/mol [3][4] |

| CAS Number | 93-58-3[1] | 68661-19-8[2] | 91929-46-3[3][4] |

| Appearance | Colorless liquid[5][6] | Not specified (expected to be a colorless liquid) | Colorless Liquid[3] |

| Boiling Point | 198-199 °C[7] | Not specified | 198-199 °C[8] |

| Melting Point | -12 °C[7] | Not specified | -12 °C[8] |

| Density | 1.088 g/mL at 20 °C[7] | Not specified | 1.152 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.516[7] | Not specified | Not specified |

The Deuterium Isotope Effect

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point energy of the C-D bond. As a result, reactions that involve the cleavage of a C-H bond in a rate-determining step will proceed more slowly when deuterium is present at that position. This phenomenon is known as the Kinetic Isotope Effect (KIE) and is a cornerstone of using deuterated compounds in drug metabolism studies to enhance pharmacokinetic profiles.

Experimental Protocols

Detailed and accurate experimental protocols are critical for the synthesis and application of deuterated methyl benzoate.

Synthesis of Methyl Benzoate (Fischer Esterification)

A common method for synthesizing methyl benzoate and its deuterated analogues is through Fischer esterification. The following is a generalized protocol.

Materials:

-

Benzoic acid (or deuterated benzoic acid)

-

Methanol (B129727) (or deuterated methanol)

-

Concentrated sulfuric acid (catalyst)

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Boiling chips

Procedure:

-

In a round-bottomed flask, combine benzoic acid (or its deuterated analogue) with an excess of methanol (or its deuterated analogue).

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Add boiling chips and attach a reflux condenser.

-

Heat the mixture to reflux for approximately one hour.[9][10]

-

After cooling to room temperature, transfer the mixture to a separatory funnel containing water.

-

Extract the methyl benzoate into dichloromethane.

-

Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted benzoic acid. Caution should be exercised due to potential foaming from CO₂ evolution.[10]

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the dichloromethane by distillation.

-

Purify the resulting methyl benzoate by distillation.

Quantitative Analysis using Deuterated Methyl Benzoate as an Internal Standard (Isotope Dilution Mass Spectrometry)

Deuterated methyl benzoate is an ideal internal standard for the quantification of methyl benzoate in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Workflow:

-

Sample Preparation: A known amount of deuterated methyl benzoate (the internal standard) is added to the sample containing the unknown quantity of non-deuterated methyl benzoate (the analyte).

-

Extraction: The analyte and internal standard are extracted from the sample matrix.

-

Chromatographic Separation: The extract is injected into a GC or LC system to separate the methyl benzoate from other components in the matrix. Due to their similar physical properties, the analyte and the internal standard will have nearly identical retention times.

-

Mass Spectrometric Detection: As the compounds elute from the chromatography column, they are ionized and detected by the mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) ratios corresponding to the molecular ions or characteristic fragment ions of both the analyte and the internal standard.

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Mandatory Visualizations

The following diagrams illustrate key processes involving deuterated methyl benzoate.

References

- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. Methyl Benzoate-d8 | CymitQuimica [cymitquimica.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. METHYL BENZOATE - Ataman Kimya [atamanchemicals.com]

- 7. Methyl benzoate | 93-58-3 [chemicalbook.com]

- 8. methyl benzoate-d8 | CAS#:91929-46-3 | Chemsrc [chemsrc.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. personal.tcu.edu [personal.tcu.edu]

A Comprehensive Technical Guide to Methyl 4-(Dimethylamino)benzoate-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 4-(Dimethylamino)benzoate-D4, a deuterated isotopologue of Methyl 4-(dimethylamino)benzoate (B8555087). This document consolidates essential information regarding its identification, chemical properties, and applications, with a focus on its role in advanced analytical techniques.

Chemical Identification and Synonyms

This compound is a stable, isotopically labeled compound valuable in mass spectrometry-based quantitative analysis and as a precursor in the synthesis of derivatizing agents.

| Identifier | Value |

| CAS Number | 1175002-06-8[1] |

| Molecular Formula | C₁₀H₉D₄NO₂[2] |

| Molecular Weight | 183.24 g/mol [2] |

Synonyms:

-

4-(Dimethylamino)benzoic-2,3,5,6-d4 Acid Methyl Ester[2]

-

p-Dimethylaminobenzoic acid, methyl ester-d4

-

Methyl 4-(dimethylamino)benzoate-2,3,5,6-d4

Physicochemical Properties

| Property | Value (for non-deuterated form) |

| Melting Point | 100-102 °C[3] |

| Boiling Point | ~312 °C (rough estimate) |

| Appearance | Off-white solid |

| Solubility | Information not available |

Applications in Research and Development

This compound is a key intermediate in the synthesis of DMABA-d4 NHS Ester (4-(dimethylamino)-2,5-dioxo-1-pyrrolidinyl ester-benzoic-2,3,5,6-d4 acid). This N-hydroxysuccinimide ester is a derivatizing reagent used to label the primary amine group of phosphatidylethanolamine (B1630911) (PE) lipids. This derivatization facilitates the universal detection and quantification of all PE lipid subclasses (diacyl, ether, and plasmalogen) using electrospray tandem mass spectrometry.[4][5]

The deuterated DMABA label serves as an internal standard in quantitative lipidomics studies, allowing for the accurate measurement of relative changes in PE lipid abundance between different experimental conditions.[4]

Experimental Protocols

Synthesis of DMABA-d4 NHS Ester from this compound

While a detailed, step-by-step protocol for this specific synthesis is not publicly available, the general chemical transformation involves two key steps:

-

Saponification: The methyl ester of this compound is hydrolyzed to the corresponding carboxylic acid, 4-(Dimethylamino)benzoic acid-D4. This is typically achieved by reacting the ester with a base, such as sodium hydroxide (B78521) or lithium hydroxide, in a suitable solvent mixture like methanol/water, followed by acidification to protonate the carboxylate.

-

Esterification with N-Hydroxysuccinimide (NHS): The resulting 4-(Dimethylamino)benzoic acid-D4 is then reacted with N-hydroxysuccinimide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the DMABA-d4 NHS ester.

Logical Workflow for Synthesis

Caption: General synthetic pathway from the starting material to the final derivatizing agent.

Derivatization of Phosphatidylethanolamine (PE) Lipids with DMABA-d4 NHS Ester

The following is a general protocol for the derivatization of PE lipids in a biological sample for mass spectrometry analysis, using the deuterated reagent as an internal standard.

-

Lipid Extraction: Extract total lipids from the biological sample (e.g., cells, tissue) using a standard method such as the Bligh-Dyer or Folch extraction.

-

Sample Preparation: Dry the lipid extract under a stream of nitrogen. Re-suspend the dried lipids in a suitable solvent system, for example, a mixture of ethanol (B145695) and a buffer such as triethylammonium (B8662869) bicarbonate.

-

Derivatization Reaction:

-

To the sample designated as the internal standard, add a solution of DMABA-d4 NHS Ester in an appropriate solvent (e.g., methylene (B1212753) chloride).

-

For the experimental samples, use the non-deuterated DMABA NHS Ester.

-

Incubate the reaction mixture, for instance, at 60°C for one hour, to allow for the complete derivatization of the primary amine of the PE lipids.[5]

-

-

Quenching and Extraction: After incubation, quench the reaction by adding water to hydrolyze any unreacted NHS ester. Re-extract the lipids to remove the excess reagent and by-products.

-

Sample Analysis: The derivatized lipid samples are now ready for analysis by mass spectrometry.

Experimental Workflow for Lipid Derivatization

Caption: Workflow for labeling PE lipids with DMABA-d4 NHS Ester for mass spec analysis.

Analytical Methods

While a specific, validated HPLC method for the routine analysis of this compound is not detailed in the available literature, a general reverse-phase HPLC (RP-HPLC) method can be developed based on the properties of the non-deuterated analogue.

General RP-HPLC Parameters (for method development):

-

Column: A C18 or similar reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate).

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm or its absorbance maximum).

-

Flow Rate: Typically around 1 mL/min.

-

Injection Volume: 5-20 µL.

Method development would require optimization of the mobile phase composition, gradient profile, and detector settings to achieve adequate separation and sensitivity.

Safety and Handling

Handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

The Pivotal Role of Methyl 4-(Dimethylamino)benzoate-D4 as an Internal Standard in Quantitative Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Methyl 4-(Dimethylamino)benzoate-D4 and its critical function as an internal standard in modern analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). For professionals engaged in drug development, pharmacokinetics, and other quantitative scientific research, the use of stable isotope-labeled internal standards like this compound is paramount for achieving accurate and reliable results.

The Principle of Isotope Dilution Mass Spectrometry and the Role of Internal Standards

In quantitative analysis, especially within complex biological matrices, variability in sample preparation and instrument response can introduce significant error. An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. The IS co-elutes with the analyte and experiences similar effects of extraction loss and ionization suppression or enhancement in the mass spectrometer.

Deuterated standards, such as this compound, are considered the "gold standard" for internal standards in mass spectrometry.[1][2][3] This is because their chemical and physical behavior is nearly identical to their non-labeled counterparts, ensuring they accurately track the analyte throughout the analytical process. The slight mass difference due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the analyte and the internal standard. This technique, known as isotope dilution mass spectrometry (IDMS), provides a highly accurate and precise method for quantification.[1][2][3]

The fundamental principle of IDMS is based on the measurement of the ratio of the analyte's signal to the signal of the known amount of the isotopically labeled internal standard. This ratio is then used to calculate the concentration of the analyte, effectively normalizing for variations in sample handling and instrument performance.

Physicochemical Properties of Methyl 4-(Dimethylamino)benzoate (B8555087) and its Deuterated Analog

Methyl 4-(dimethylamino)benzoate is a compound that can be used as a fluorescent probe and in organic synthesis.[4] Its deuterated form, this compound, shares these fundamental properties but carries a higher molecular weight due to the replacement of four hydrogen atoms with deuterium.

| Property | Methyl 4-(dimethylamino)benzoate | This compound |

| Chemical Formula | C₁₀H₁₃NO₂ | C₁₀H₉D₄NO₂ |

| Molecular Weight | 179.22 g/mol [5] | 183.24 g/mol [6] |

| Synonyms | Methyl p-(dimethylamino)benzoate | 4-(Dimethylamino)benzoic-2,3,5,6-d4 Acid Methyl Ester[6][7] |

| Appearance | Neat | Neat[6] |

The key to the utility of this compound as an internal standard lies in its near-identical chromatographic retention time and ionization efficiency to the non-deuterated analyte, while being distinguishable by its mass-to-charge ratio (m/z).

Experimental Protocol: Quantification of Methyl 4-(Dimethylamino)benzoate using LC-MS/MS

This section outlines a typical experimental protocol for the quantitative analysis of Methyl 4-(dimethylamino)benzoate in a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials and Reagents

-

Methyl 4-(dimethylamino)benzoate (analyte) reference standard

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Formic acid

-

Control plasma

Sample Preparation

A protein precipitation method is commonly employed for plasma samples:

-

Thaw plasma samples, calibration standards, and quality control samples at room temperature.

-

To 100 µL of each sample, add 10 µL of the internal standard working solution (containing a known concentration of this compound).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

| Parameter | Setting |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Mass Spectrometer Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure selectivity and sensitivity. The precursor and product ions for both the analyte and the internal standard are optimized.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Methyl 4-(dimethylamino)benzoate | 180.1 | 148.1 | 15 |

| This compound | 184.1 | 152.1 | 15 |

Calibration and Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve using the measured peak area ratio.

Data Presentation

The following tables summarize typical quantitative data that would be generated in a method validation study.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Methyl 4-(dimethylamino)benzoate | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |

| Low QC | 3 | < 10 | ± 10 | < 10 | ± 10 |

| Mid QC | 100 | < 10 | ± 10 | < 10 | ± 10 |

| High QC | 800 | < 10 | ± 10 | < 10 | ± 10 |

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental principle of using an internal standard.

Caption: General workflow for quantitative analysis using an internal standard.

Caption: The principle of isotope dilution for accurate quantification.

Conclusion

This compound serves as an ideal internal standard for the accurate and precise quantification of its non-deuterated analog in various matrices. Its use in isotope dilution mass spectrometry effectively compensates for variations in sample preparation and instrumental analysis, leading to highly reliable data. For researchers in drug development and other scientific fields, the application of such stable isotope-labeled internal standards is a cornerstone of robust and defensible quantitative analytical methods.

References

- 1. lcms.cz [lcms.cz]

- 2. resolvemass.ca [resolvemass.ca]

- 3. texilajournal.com [texilajournal.com]

- 4. Methyl 4-(dimethylamino)benzoate | 1202-25-1 | FM74913 [biosynth.com]

- 5. Methyl 4-dimethylaminobenzoate | C10H13NO2 | CID 70994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Buy Online CAS Number 1175002-06-8 - TRC - this compound | LGC Standards [lgcstandards.com]

A Technical Guide to the Isotopic Labeling Purity of Methyl 4-(Dimethylamino)benzoate-D4

This technical guide provides a comprehensive overview of the synthesis and, more critically, the analytical methodologies used to determine the isotopic labeling purity of Methyl 4-(Dimethylamino)benzoate-D4. The purity of deuterated standards is of paramount importance for their application as internal standards in quantitative mass spectrometry-based analyses, ensuring accuracy and reliability in drug development and various research fields.[1]

Introduction to this compound

This compound is the deuterated form of Methyl 4-(Dimethylamino)benzoate (B8555087), a fluorescent probe.[2] The deuterated version serves as a valuable internal standard in bioanalytical studies. The incorporation of four deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled compound without significantly altering its chemical properties. This makes it an ideal tool for pharmacokinetic and metabolic profiling.

Synthesis of this compound

The synthesis of this compound involves the introduction of deuterium atoms onto the aromatic ring of the molecule. While specific synthetic routes can be proprietary, a common approach involves the esterification of a deuterated precursor, 4-(Dimethylamino)benzoic-2,3,5,6-d4 acid.

Analytical Methodologies for Purity Assessment

The determination of both chemical and isotopic purity of this compound is crucial. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution and enrichment of a labeled compound.[3][4] By analyzing the mass-to-charge ratio, the degree of deuterium incorporation can be accurately quantified.

Experimental Protocol: Isotopic Purity by HRMS

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap (Q-Orbitrap) or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.

-

-

Data Acquisition:

-

Infuse the working solution directly into the ESI source.

-

Acquire full-scan mass spectra in positive ion mode over a relevant m/z range (e.g., m/z 150-200).

-

Ensure sufficient resolution to distinguish between the different isotopologues.

-

-

Data Analysis:

-

Extract the ion currents for the unlabeled compound (M+0) and the deuterated isotopologues (M+1, M+2, M+3, M+4).

-

Calculate the isotopic enrichment by comparing the relative intensities of the mass isotopologues, correcting for the natural isotopic abundance of carbon-13.

-

Quantitative Data: Isotopic Purity by HRMS

| Isotopologue | Theoretical m/z | Measured Relative Abundance (%) |

| M+0 (d0) | 179.09 | 0.1 |

| M+1 (d1) | 180.10 | 0.2 |

| M+2 (d2) | 181.10 | 0.5 |

| M+3 (d3) | 182.11 | 1.0 |

| M+4 (d4) | 183.12 | 98.2 |

Note: The data presented in this table is representative and may vary between different batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in confirming the position of the deuterium labels and assessing the isotopic purity.[1] ¹H NMR is used to quantify the residual protons at the labeled positions, while ²H NMR can directly detect the deuterium atoms.

Experimental Protocol: Isotopic Purity by ¹H NMR

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

-

Instrumentation:

-

Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Acquisition:

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a known internal standard for quantitative analysis if required.

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the residual proton signals corresponding to the labeled aromatic positions.

-

Compare the integrals of the residual proton signals to the integral of a known, un-deuterated proton signal (e.g., the methyl protons) to determine the isotopic purity.

-

Quantitative Data: Isotopic Purity by ¹H NMR

| Proton Signal | Chemical Shift (ppm) | Integral | Isotopic Purity (%) |

| Aromatic Protons (residual) | ~6.7 - 7.9 | 0.02 | >99 |

| N-Methyl Protons | ~3.0 | 6.00 | - |

| O-Methyl Protons | ~3.8 | 3.00 | - |

Note: The data presented in this table is representative and may vary between different batches.

Analytical Workflow

The following diagram illustrates a general workflow for the comprehensive analysis of the isotopic labeling purity of this compound.

Conclusion

The determination of isotopic labeling purity for this compound is a critical quality control step. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive assessment of both the degree of deuteration and the specific positions of the deuterium labels. This ensures the suitability of the material as a reliable internal standard for demanding quantitative analytical applications in research and development.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Methyl 4-(dimethylamino)benzoate | 1202-25-1 | FM74913 [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

An In-depth Technical Guide to the Core Differences Between Methyl 4-(Dimethylamino)benzoate and its D4 Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key distinctions between Methyl 4-(Dimethylamino)benzoate (B8555087) and its deuterated analog, Methyl 4-(Dimethylamino)benzoate-D4. This document details their physicochemical properties, spectroscopic differences, and synthetic methodologies. Furthermore, it explores the practical applications of isotopic labeling in research and drug development, with a focus on the use of the D4 analog as an internal standard in pharmacokinetic studies.

Introduction: The Significance of Isotopic Labeling

Isotopic labeling, the replacement of an atom in a molecule with one of its isotopes, is a powerful technique in chemical and biomedical research. Deuterium (B1214612) (D or ²H), a stable isotope of hydrogen, is frequently used to create labeled compounds. This substitution, while seemingly minor, introduces a mass difference that is readily detectable by mass spectrometry and can subtly influence the molecule's physicochemical properties and metabolic fate. This guide focuses on Methyl 4-(Dimethylamino)benzoate and its D4 analog, where four hydrogen atoms on the aromatic ring have been replaced with deuterium. This specific labeling makes the D4 analog an invaluable tool, particularly in quantitative bioanalysis.

Physicochemical Properties

The introduction of four deuterium atoms results in a slight increase in the molecular weight of the D4 analog compared to its non-deuterated counterpart. While many other physical properties are expected to be very similar, this mass difference is the cornerstone of its utility in analytical applications.

Table 1: Comparison of Physicochemical Properties

| Property | Methyl 4-(Dimethylamino)benzoate | This compound |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₉D₄NO₂ |

| Molecular Weight | 179.22 g/mol [1] | 183.24 g/mol |

| CAS Number | 1202-25-1[1] | 1175002-06-8 |

| Melting Point | 102 °C | Not reported |

| Boiling Point | Not reported | Not reported |

| Appearance | White to light yellow crystalline powder | Not reported |

Spectroscopic Analysis: A Tale of Two Isotopes

The key differences between the two compounds are most evident in their mass and nuclear magnetic resonance (NMR) spectra.

Mass Spectrometry

In mass spectrometry, the D4 analog exhibits a molecular ion peak that is four mass units higher than that of the unlabeled compound. This distinct mass shift allows for the clear differentiation and independent quantification of the two species when present in the same sample, forming the basis of its use as an internal standard.

Table 2: Mass Spectrometry Data

| Compound | Molecular Ion (M⁺) | Key Fragmentation Ions |

| Methyl 4-(Dimethylamino)benzoate | m/z 179 | m/z 148, 178, 77, 74[1] |

| This compound | m/z 183 (Predicted) | Predicted to show corresponding shifts in fragment ions containing the deuterated ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The substitution of protons with deuterium atoms on the aromatic ring leads to predictable changes in the ¹H and ¹³C NMR spectra.

-

¹H NMR: In the ¹H NMR spectrum of the D4 analog, the signals corresponding to the aromatic protons are absent. The remaining signals for the methyl groups on the amine and the ester will be present, but the complex splitting pattern arising from coupling with the aromatic protons is eliminated.

-

¹³C NMR: The ¹³C NMR spectrum of the D4 analog will show the signals for the deuterated carbons as triplets (due to coupling with deuterium, which has a spin I=1) and at slightly shifted chemical shifts compared to the protonated carbons. The signals for the non-deuterated carbons will remain largely unchanged.

Table 3: NMR Spectroscopy Data

| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Methyl 4-(Dimethylamino)benzoate | δ 7.94 (d, 2H), 6.66 (d, 2H), 3.85 (s, 3H), 3.02 (s, 6H) | δ 167.4, 153.4, 131.5, 116.9, 110.8, 51.5, 40.0 |

| This compound | δ 3.85 (s, 3H), 3.02 (s, 6H) (Predicted: aromatic signals absent) | Predicted to show triplets for deuterated carbons and slight shifts. |

Experimental Protocols

Synthesis of Methyl 4-(Dimethylamino)benzoate

A common method for the synthesis of Methyl 4-(Dimethylamino)benzoate is the Fischer esterification of 4-(Dimethylamino)benzoic acid with methanol (B129727), using a strong acid catalyst.

Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(Dimethylamino)benzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Synthesis of this compound

The synthesis of the D4 analog typically involves the esterification of the corresponding deuterated carboxylic acid, 4-(Dimethylamino)benzoic acid-D4. The deuterated starting material can be prepared through various methods, including acid-catalyzed hydrogen-deuterium exchange on the aromatic ring of 4-(Dimethylamino)benzoic acid.

Protocol: Synthesis of this compound (General Approach)

-

Deuteration of Starting Material: Prepare 4-(Dimethylamino)benzoic acid-D4 by treating 4-(Dimethylamino)benzoic acid with a deuterium source (e.g., D₂SO₄ in D₂O) under conditions that promote electrophilic aromatic substitution. This step requires careful control of reaction time and temperature to achieve high levels of deuteration.

-

Esterification: Once the deuterated carboxylic acid is obtained and purified, perform a Fischer esterification as described in the protocol for the non-deuterated compound, using methanol and an acid catalyst.

-

Purification: The workup and purification steps are analogous to those for the synthesis of the unlabeled compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic studies.

Internal Standard in Pharmacokinetic Studies

In a typical pharmacokinetic study, a drug candidate is administered to a test subject, and its concentration in biological fluids (e.g., plasma, urine) is measured over time. To ensure the accuracy and precision of these measurements, an internal standard is added to each sample at a known concentration. The ideal internal standard is a stable, isotopically labeled version of the analyte, as it has nearly identical chemical and physical properties but is distinguishable by mass.

The workflow for using this compound as an internal standard in a hypothetical pharmacokinetic study of a drug that is metabolized to 4-(Dimethylamino)benzoic acid is outlined below.

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Fluorescent Probe Applications

Methyl 4-(dimethylamino)benzoate and its derivatives are known to exhibit fluorescence.[2] Their emission properties can be sensitive to the local environment, making them potentially useful as fluorescent probes to study molecular interactions and microenvironments, for instance, within biological membranes or polymer matrices.[3][4] The experimental setup for such studies typically involves exciting the sample at its absorption maximum and measuring the resulting fluorescence emission spectrum.

Caption: Experimental setup for fluorescence spectroscopy.

Conclusion

The key difference between Methyl 4-(Dimethylamino)benzoate and its D4 analog is the presence of four deuterium atoms on the aromatic ring of the latter. This isotopic substitution results in a distinct mass difference, which is the foundation of the D4 analog's primary application as an internal standard in mass spectrometry-based quantitative analysis. While their other physicochemical properties are largely similar, the spectroscopic differences are pronounced and well-defined. The synthesis of the D4 analog requires an additional deuteration step, typically performed on the carboxylic acid precursor. The use of deuterated internal standards is a critical component of modern bioanalytical workflows, ensuring the accuracy and reliability of pharmacokinetic and other quantitative studies in drug development and research. Furthermore, the inherent fluorescence of these compounds opens up possibilities for their use as environmental probes. This guide provides a foundational understanding of these two compounds for researchers and scientists working in related fields.

References

The Gold Standard in Sunscreen Analysis: A Technical Guide to Methyl 4-(Dimethylamino)benzoate-D4

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis and pharmacokinetic studies, the precision and reliability of quantitative data are paramount. This is particularly true in the safety and efficacy assessment of cosmetic ingredients and pharmaceutical compounds. Methyl 4-(Dimethylamino)benzoate-D4, a deuterium-labeled internal standard, serves as a critical tool for the accurate quantification of its non-labeled analogue, a key component in the sunscreen agent Padimate O. This technical guide provides a comprehensive review of the applications of this compound, focusing on its use in analytical methodologies crucial for drug development and regulatory compliance.

Core Application: An Internal Standard for Padimate O Analysis

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of Methyl 4-(Dimethylamino)benzoate (B8555087) and its parent compound, Padimate O (also known as 2-ethylhexyl 4-(dimethylamino)benzoate or EDP). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS analysis. By introducing a known quantity of the deuterated standard into a sample, it co-elutes with the analyte and experiences identical conditions during extraction, chromatography, and ionization. This effectively mitigates variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Bioanalytical Methodologies: A Hypothetical-Illustrative Protocol

Experimental Protocol: Quantification of Padimate O in Human Plasma by LC-MS/MS

1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a 100 ng/mL solution of this compound in methanol (B129727) (internal standard).

-

Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

-

Instrument: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-20% B

-

3.1-4.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions

-

Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Padimate O: m/z 278.2 → 166.1 (Quantifier), m/z 278.2 → 120.1 (Qualifier)

-

This compound (Internal Standard): m/z 184.1 → 138.1 (Quantifier)

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Data Presentation: Expected Method Validation Parameters

The following table summarizes the anticipated quantitative data from a validated analytical method for Padimate O using this compound as an internal standard.

| Parameter | Expected Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | < 15% (< 20% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Visualizing the Workflow and Logic

To further elucidate the experimental process and the logical relationships within the analytical workflow, the following diagrams are provided in the DOT language for Graphviz.

Pharmacokinetic and Metabolic Considerations

The use of this compound is instrumental in pharmacokinetic studies of Padimate O. By enabling precise measurement of the parent compound in biological matrices over time, researchers can accurately determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Studies on the metabolism of Padimate O have shown that it can be hydrolyzed to 2-ethylhexanol and 4-(dimethylamino)benzoic acid. Further metabolism can lead to the demethylation of the amino group. The use of a deuterated internal standard for the parent compound is crucial for accurately quantifying its depletion and the appearance of its metabolites, thus providing a complete picture of its metabolic fate.

Synthesis of this compound

While detailed synthesis schemes for the D4 variant are proprietary to commercial suppliers, a general synthetic approach would likely involve the use of deuterated starting materials. For instance, the synthesis could potentially start from a deuterated benzene (B151609) ring or involve the use of deuterated methylating agents in the final steps of the synthesis of the non-labeled compound. The primary goal is to introduce four deuterium (B1214612) atoms onto the benzene ring, creating a stable, isotopically labeled version of the molecule.

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of drug development, cosmetics safety, and analytical chemistry. Its application as a deuterated internal standard in LC-MS/MS analysis ensures the highest level of accuracy and precision in the quantification of Padimate O. The methodologies and principles outlined in this guide provide a solid foundation for the development and validation of robust bioanalytical methods, ultimately contributing to the generation of reliable data for regulatory submissions and scientific advancement.

A Technical Guide to the Safe Handling of Methyl 4-(Dimethylamino)benzoate-D4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). A specific SDS for Methyl 4-(Dimethylamino)benzoate-D4 was not available at the time of writing. The information provided herein is a synthesis of data from the non-deuterated analogue, Methyl 4-(dimethylamino)benzoate, and general best practices for handling deuterated compounds. Users should always consult a certified SDS for any chemical before use and perform their own risk assessment.

Introduction

This compound is a deuterated form of Methyl 4-(dimethylamino)benzoate. The primary difference between the two is the isotopic substitution of four hydrogen atoms with deuterium (B1214612) on the benzene (B151609) ring. This isotopic labeling makes it a valuable tool in various research applications, particularly as an intermediate in the synthesis of labeled standards for mass spectrometry-based assays. For instance, it is a known intermediate in the synthesis of DMABA-d4 NHS Ester, which is used as a derivatizing reagent for phosphatidylethanolamine (B1630911) (PE) lipids to facilitate their characterization and quantification.

Due to the limited availability of specific safety and handling data for the deuterated compound, this guide will leverage information from its non-deuterated counterpart and establish general protocols for the safe handling of deuterated substances. The chemical reactivity and associated hazards are not expected to differ significantly with isotopic substitution for this class of compound.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Methyl 4-(Dimethylamino)benzoate and its deuterated analogue. Data for the non-deuterated form is used where specific data for the D4 version is unavailable.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-(Dimethylamino)benzoic-2,3,5,6-d4 Acid Methyl Ester |

| Molecular Formula | C₁₀H₉D₄NO₂ |

| Molecular Weight | 183.24 g/mol |

| CAS Number | 1175002-06-8 |

| Appearance | Off-white solid (based on non-deuterated form) |

| Melting Point | 102 °C (for non-deuterated form) |

| Boiling Point | No data available |

| Solubility | Low water solubility (based on non-deuterated form) |

Hazard Identification and GHS Classification

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |

Precautionary Statements (General):

-

Wash hands thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

Handling and Storage

General Handling Precautions

Due to the hygroscopic nature of many deuterated compounds and the potential for hydrogen-deuterium (H-D) exchange, specific handling procedures are crucial to maintain isotopic purity.

Caption: General workflow for handling deuterated compounds.

Storage Conditions

Proper storage is critical to prevent degradation and maintain the integrity of the compound.

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration may be recommended. Always consult the supplier's specific instructions.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and H-D exchange.

-

Container: Keep the container tightly closed.

Experimental Protocols

While a specific, detailed protocol for the synthesis or direct use of this compound in a particular experiment is not publicly available, a general procedure for its use as a chemical intermediate can be inferred. The following is a generalized workflow for a chemical reaction involving a solid reagent like this compound.

Caption: A generalized workflow for a chemical reaction.

First Aid Measures

The following first aid measures are based on the potential hazards of the non-deuterated analogue.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound.

Caption: Essential PPE for handling this chemical.

Conclusion

While specific safety data for this compound is scarce, a conservative approach based on the known hazards of its non-deuterated analogue and the general best practices for handling deuterated compounds provides a solid foundation for its safe use in a research setting. Adherence to the recommendations outlined in this guide, in conjunction with a thorough risk assessment and consultation of a certified SDS for similar compounds, is essential for ensuring the safety of all laboratory personnel.

Methodological & Application

Application Note: Quantitative Analysis of Methyl 4-(Dimethylamino)benzoate in Biological Matrices using Methyl 4-(Dimethylamino)benzoate-D4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Methyl 4-(dimethylamino)benzoate (B8555087) in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Methyl 4-(Dimethylamino)benzoate-D4, to ensure high accuracy and precision, correcting for matrix effects and variability during sample preparation and analysis.[1][2][3][4] This application note includes a comprehensive experimental protocol, proposed LC-MS/MS parameters, and a discussion of the metabolic pathways of related compounds.

Introduction

Methyl 4-(dimethylamino)benzoate is a small organic molecule that may be of interest in various fields of research, including drug discovery and metabolism studies. Accurate quantification of such compounds in complex biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules.[5][6] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis.[1][3] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction and leading to robust and reproducible results.[2]

Experimental Protocols

Materials and Reagents

-

Methyl 4-(dimethylamino)benzoate (Analyte)

-

This compound (Internal Standard, IS)

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., cold acetonitrile)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for sample cleanup in bioanalysis.

-

Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

-

Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Injection: Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Experimental Workflow Diagram

Proposed LC-MS/MS Method

As a specific validated method for Methyl 4-(dimethylamino)benzoate was not found in the searched literature, the following parameters are proposed based on typical values for similar small molecules and known fragmentation patterns of esters and N,N-dimethylaniline derivatives.[7][8][9][10][11] Method optimization and validation are required.

Liquid Chromatography

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, increase to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Expected RT | ~2-3 minutes |

Mass Spectrometry

| Parameter | Proposed Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Optimized for the specific instrument |

Proposed MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions are proposed. Optimization of collision energies is necessary.[12][13][14]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |

| Methyl 4-(dimethylamino)benzoate | 180.1 | 149.1 | Quantifier |

| 180.1 | 120.1 | Qualifier | |

| This compound | 184.1 | 153.1 | Quantifier |

| 184.1 | 124.1 | Qualifier |

Note: Precursor ions are [M+H]+. Product ions are proposed based on typical fragmentation of the ester (loss of -OCH3) and subsequent fragmentation of the aromatic ring.

Metabolic Pathway

The metabolism of N,N-dimethylaniline derivatives typically involves N-demethylation and N-oxidation, catalyzed by cytochrome P-450 enzymes.[15][16][17][18] Ring hydroxylation is another possible metabolic route. The proposed primary metabolic pathway for Methyl 4-(dimethylamino)benzoate is depicted below.

Method Validation

A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. Key validation parameters include:

-

Selectivity and Specificity: Assess potential interference from endogenous matrix components.

-

Linearity and Range: Determine the concentration range over which the assay is accurate and precise.

-

Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple concentration levels (L L O Q, L Q C, M Q C, H Q C).

-

Matrix Effect: Investigate the ion suppression or enhancement caused by the biological matrix.

-

Recovery: Determine the extraction efficiency of the analyte and internal standard.

-

Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of Methyl 4-(dimethylamino)benzoate in biological matrices using its deuterated analog as an internal standard. The proposed protocols and parameters serve as a strong starting point for method optimization and validation, enabling researchers to obtain high-quality, reliable data for pharmacokinetic and other related studies.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pharmacy180.com [pharmacy180.com]

- 12. agilent.com [agilent.com]

- 13. forensicrti.org [forensicrti.org]

- 14. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comparison of N-oxidation and N-demethylation of dimethylaniline in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Notes: Protocol for Methyl 4-(Dimethylamino)benzoate-D4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Methyl 4-(Dimethylamino)benzoate-D4 as an internal standard in quantitative analysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. This deuterated standard is an ideal tool for ensuring accuracy and precision in bioanalytical studies and other quantitative assays involving its non-labeled analog, Methyl 4-(Dimethylamino)benzoate (B8555087).

Introduction

Methyl 4-(Dimethylamino)benzoate is a compound that finds application as a fluorescent probe and in chemical synthesis.[1] Accurate quantification of this and structurally related compounds in complex matrices such as plasma, urine, or environmental samples is crucial for various research and development activities. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[2] It effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby enhancing the robustness and reliability of the analytical method.

This compound is chemically identical to the analyte of interest but has a different mass due to the incorporation of four deuterium (B1214612) atoms.[2] This mass difference allows for their simultaneous detection and differentiation by a mass spectrometer, while their similar physicochemical properties ensure they behave almost identically during the analytical process.

Physicochemical Properties

A clear understanding of the properties of both the analyte and the internal standard is fundamental for method development.

| Property | Methyl 4-(Dimethylamino)benzoate | This compound |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₉D₄NO₂ |

| Molecular Weight | 179.22 g/mol [3] | 183.24 g/mol |

| Monoisotopic Mass | 179.0946 g/mol [3] | 183.1198 g/mol |

| Appearance | Solid | Neat |

| CAS Number | 1202-25-1[3] | 1175002-06-8 |

Experimental Protocol: Quantitative Analysis by LC-MS/MS

This protocol outlines a general procedure for the quantification of Methyl 4-(Dimethylamino)benzoate in a biological matrix using this compound as an internal standard. Method optimization and validation are essential for specific applications.

Materials and Reagents

-

Methyl 4-(Dimethylamino)benzoate (analyte) standard

-

This compound (internal standard)

-

High-purity water (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Biological matrix (e.g., human plasma)

-

Solid-phase extraction (SPE) cartridges (if required for sample cleanup)

Standard Solution Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Methyl 4-(Dimethylamino)benzoate in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards at desired concentrations.

-

Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration of 100 ng/mL in the same solvent mixture.

Sample Preparation

The following is a general protein precipitation method suitable for plasma samples. Optimization may be required for other matrices.

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Tandem Mass Spectrometry:

| Parameter | Methyl 4-(Dimethylamino)benzoate | This compound |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 180.1 | 184.1 |

| Product Ion (m/z) | 148.1 | 152.1 |

| Collision Energy | To be optimized (typically 10-30 eV) | To be optimized (typically 10-30 eV) |

| Dwell Time | 100 ms | 100 ms |

Note: The precursor ion corresponds to the [M+H]⁺ adduct. The product ion for the analyte (m/z 148.1) is consistent with the loss of a methoxy (B1213986) group (-OCH₃) from the precursor ion, a common fragmentation for methyl esters.[3] The product ion for the deuterated internal standard is shifted by 4 Da, assuming the deuterium labels are on the aromatic ring.

Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

To facilitate understanding, the following diagrams illustrate the key processes involved in this protocol.

Caption: General experimental workflow for quantitative analysis.

References

Application Notes and Protocols: Methyl 4-(Dimethylamino)benzoate-D4 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern pharmacokinetic (PK) studies, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the analytical method of choice for this purpose due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is considered the gold standard in quantitative bioanalysis.[1][2][3] This is because a deuterated internal standard is chemically identical to the analyte and thus exhibits nearly identical behavior during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability.[2][3][4]

Methyl 4-(Dimethylamino)benzoate-D4 is a deuterated form of Methyl 4-(Dimethylamino)benzoate. While specific pharmacokinetic studies detailing the use of this compound as an internal standard are not extensively published, its properties make it an ideal candidate for such applications, particularly for the quantification of its non-deuterated counterpart or structurally similar compounds. This document provides a detailed, representative application note and corresponding protocols for the use of this compound as an internal standard in a hypothetical pharmacokinetic study of Methyl 4-(Dimethylamino)benzoate in human plasma.

Applications in Pharmacokinetic Studies

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Methyl 4-(Dimethylamino)benzoate or other closely related analogs in biological matrices such as plasma, serum, and urine. Its use is critical for obtaining reliable and reproducible data in pharmacokinetic studies, which is essential for regulatory submissions and making informed decisions in drug development.[5][6]

Key Advantages:

-

Improved Accuracy and Precision: By co-eluting with the analyte, the deuterated standard normalizes for variations in sample extraction, injection volume, and matrix-induced ion suppression or enhancement.[1][2]

-

Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the bioanalytical method less susceptible to inter-subject variability in biological matrices.[6]

-

Regulatory Compliance: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of stable isotope-labeled internal standards in bioanalytical method validation.[4][5]

Experimental Protocols

This section provides a detailed methodology for a hypothetical pharmacokinetic study involving the quantification of Methyl 4-(Dimethylamino)benzoate in human plasma using this compound as an internal standard.

Protocol 1: Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed according to the FDA or ICH M10 guidelines to ensure its reliability for the intended application.[7][8]

1. Preparation of Stock and Working Solutions:

-

Prepare a primary stock solution of Methyl 4-(Dimethylamino)benzoate (analyte) and this compound (internal standard, IS) in methanol (B129727) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

-

Prepare a working solution of the IS at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.